Bienvenue dans la boutique en ligne BenchChem!

3-Hydroxyquinidine

Antiarrhythmic activity Reperfusion arrhythmia Concentration–response

3-Hydroxyquinidine [(3S)-3-hydroxyquinidine] is the major oxidative metabolite of the class Ia antiarrhythmic quinidine, formed almost exclusively via CYP3A4-mediated hydroxylation in human liver. As a cinchona alkaloid, it retains a quinoline–quinuclidine scaffold but bears an additional hydroxyl group at the 3-position of the quinuclidine ring, which markedly alters its potency, protein binding, CYP inhibition profile, and independent electrophysiologic activity relative to the parent drug and related analogues.

Molecular Formula C20H24N2O3
Molecular Weight 340.4 g/mol
CAS No. 129702-12-1
Cat. No. B154576
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxyquinidine
CAS129702-12-1
Synonyms3-hydroxyquinidine
3-hydroxyquinidine, (3alpha,9S)-isomer
3-hydroxyquinidine, (8alpha,9R)-isomer
3-hydroxyquinine
Molecular FormulaC20H24N2O3
Molecular Weight340.4 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4(C=C)O)O
InChIInChI=1S/C20H24N2O3/c1-3-20(24)12-22-9-7-13(20)10-18(22)19(23)15-6-8-21-17-5-4-14(25-2)11-16(15)17/h3-6,8,11,13,18-19,23-24H,1,7,9-10,12H2,2H3/t13-,18+,19-,20+/m0/s1
InChIKeyBSRUJCFCZKMFMB-LGWHJFRWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Hydroxyquinidine (CAS 129702-12-1) – A Structurally Distinct Quinidine Metabolite with Divergent Pharmacological Profile for Targeted Cardiac and CYP Research


3-Hydroxyquinidine [(3S)-3-hydroxyquinidine] is the major oxidative metabolite of the class Ia antiarrhythmic quinidine, formed almost exclusively via CYP3A4-mediated hydroxylation in human liver [1]. As a cinchona alkaloid, it retains a quinoline–quinuclidine scaffold but bears an additional hydroxyl group at the 3-position of the quinuclidine ring, which markedly alters its potency, protein binding, CYP inhibition profile, and independent electrophysiologic activity relative to the parent drug and related analogues. The compound is not naturally occurring and is detected in human plasma only after quinidine exposure, making it both a clinically relevant circulating species and a valuable tool compound for CYP3A4 phenotyping, cardiac safety pharmacology, and antiarrhythmic mechanism studies [2].

Why 3-Hydroxyquinidine Cannot Be Interchanged with Quinidine, Dihydroquinidine, or Other In-Class Metabolites


Despite sharing the cinchona alkaloid backbone, 3-hydroxyquinidine diverges substantially from quinidine, its commercial impurity dihydroquinidine, and other circulating metabolites such as quinidine-N-oxide across multiple pharmacologically relevant dimensions. Head-to-head studies demonstrate that 3-hydroxyquinidine is approximately five‑fold less potent than quinidine in suppressing reperfusion arrhythmias [1], inhibits CYP2D6 16‑ to 85‑fold more weakly than quinidine or dihydroquinidine [2], exhibits roughly half the free fraction (49% vs 20%) due to markedly different plasma protein binding [3], and contributes independently to ventricular electrophysiologic changes in human subjects where quinidine does not [4]. These quantitative differences mean that substituting 3-hydroxyquinidine for another cinchona alkaloid—or vice versa—will yield non‑equivalent pharmacological outcomes in experimental models and cannot be compensated by simple concentration adjustment.

Quantitative Differentiation Evidence for 3-Hydroxyquinidine (CAS 129702-12-1) Relative to Quinidine, Dihydroquinidine, and Quinidine-N-Oxide


5‑Fold Lower Antiarrhythmic Potency vs. Quinidine in the Isolated Rat Heart Reperfusion Arrhythmia Model

In a direct head-to-head experiment using an isolated rat heart reperfusion arrhythmia model, 3-hydroxyquinidine achieved 50% suppression of ventricular fibrillation/tachycardia (EC50) at 10.7 ± 0.3 mg/L, whereas quinidine required only 2.2 ± 0.25 mg/L, yielding a relative potency of approximately 20% (i.e., quinidine was ~5‑fold more potent) [1]. The Hill coefficients did not differ, indicating similar slope of the concentration–effect relationship. Quinidine-N-oxide, another major metabolite, showed no detectable antiarrhythmic activity up to 16 mg/L, placing 3-hydroxyquinidine as the only active metabolite in this model [1].

Antiarrhythmic activity Reperfusion arrhythmia Concentration–response

16‑ to 85‑Fold Weaker CYP2D6 Inhibition vs. Quinidine and Dihydroquinidine in Yeast-Expressed Enzyme Assays

In a comparative study using yeast-expressed human CYP2D6 and dextromethorphan O-demethylation as probe, 3-hydroxyquinidine inhibited CYP2D6 with a Ki between 0.43 and 2.3 µM. By contrast, quinidine and the commercial impurity dihydroquinidine exhibited Ki values of 0.027 µM and 0.013 µM, respectively—making them 16‑ to 85‑fold more potent CYP2D6 inhibitors [1]. The rank order of inhibitory potency inversely correlated with HPLC‑derived lipophilicity (r = −0.90), indicating that the hydroxylation of quinidine significantly reduces its CYP2D6 affinity.

CYP2D6 inhibition Drug metabolism Cytochrome P450

38% Lower QTc Prolongation Potency per Unit Serum Concentration vs. Quinidine in Healthy Volunteers

In a randomized, double-blind crossover study in five healthy subjects, both 3-hydroxyquinidine (300–400 mg p.o.) and quinidine (150 mg i.v.) produced statistically significant QTc prolongation. The mean slope of the serum concentration–QTc relationship was 0.0184 ± 0.0128 ms/(ng/mL) for 3-hydroxyquinidine versus 0.0297 ± 0.0111 ms/(ng/mL) for quinidine—a 38% shallower slope for the metabolite [1]. When co‑administered, the two compounds showed an additive, not synergistic, effect on QTc [1].

QTc prolongation Cardiac safety Pharmacodynamics

2.5‑Fold Higher Free Fraction vs. Quinidine Leading to Divergent Unbound Pharmacodynamics

In the same healthy volunteer study, the unbound (free) fraction of 3-hydroxyquinidine was 49% ± 4.8%, compared to only 20% ± 4.3% for quinidine [1]. This 2.45‑fold difference in free fraction means that at identical total serum concentrations, the pharmacologically active unbound concentration of 3-hydroxyquinidine is substantially higher than that of quinidine, partially offsetting its lower intrinsic potency on QTc but complicating direct total‑concentration‑based comparisons.

Plasma protein binding Free fraction Pharmacokinetics

Independent Contribution to Ventricular Effective Refractory Period in Patients—Differentiation from Quinidine by Multiple Linear Regression

In 14 patients undergoing electrophysiology testing during prolonged quinidine infusion, multiple linear regression identified 3-hydroxyquinidine and time as the only independent contributors to changes in ventricular effective refractory period (VERP), whereas quinidine concentration did not correlate independently (r = 0.19) [1]. By contrast, quinidine concentration was the sole independent predictor of ventricular tachycardia cycle length changes. This divergent electrophysiologic profile indicates that 3-hydroxyquinidine exerts effects on repolarization that are mechanistically distinct from those of the parent drug.

Electrophysiology Ventricular effective refractory period Human in vivo

Exclusive CYP3A4‑Dependent Formation Defines 3-Hydroxyquinidine as a Highly Specific Probe Substrate for CYP3A4 Phenotyping

In vitro studies using a panel of 10 human recombinant CYP isoforms demonstrated that only CYP3A4 catalyzes the (3S)-3-hydroxylation of quinidine to form 3-hydroxyquinidine; CYP3A5, CYP2C9, CYP2C19, CYP2D6, CYP2E1, and CYP1A2 showed no activity [1]. The formation followed simple Michaelis–Menten kinetics with Km = 74.2 µM and Vmax = 74.4 nmol/mg/h in human liver microsomes, and was potently inhibited by ketoconazole, itraconazole, and triacetyloleandomycin but not by inhibitors of other CYP isoforms [1]. In contrast, quinidine-N-oxide formation was catalyzed by multiple CYP isoforms, making 3-hydroxyquinidine the superior specific marker for CYP3A4 activity.

CYP3A4 probe Drug metabolism Enzyme phenotyping

High-Value Application Scenarios for 3-Hydroxyquinidine (CAS 129702-12-1) in Research and Industrial Settings


CYP3A4 Phenotyping and Drug–Drug Interaction Screening Using Quinidine 3-Hydroxylation

Because 3-hydroxyquinidine formation from quinidine is exclusively mediated by CYP3A4 with well-characterized Michaelis–Menten kinetics (Km = 74.2 µM, Vmax = 74.4 nmol/mg/h) [5], laboratories can use the rate of 3-hydroxyquinidine appearance as a highly specific functional readout for CYP3A4 activity in human liver microsomes, hepatocytes, or recombinant systems. This application is particularly valuable in pharmaceutical industry DMPK departments for CYP3A4 inhibition screening, reaction phenotyping, and assessment of CYP3A4-mediated drug–drug interaction risk, where the mono‑isoform specificity of 3-hydroxyquinidine formation avoids the confounding multi‑CYP contributions observed with quinidine-N-oxide [5].

Mechanistic Dissection of Metabolite Contributions to Antiarrhythmic and Proarrhythmic Drug Effects

The unique combination of partial antiarrhythmic efficacy (5‑fold less potent than quinidine) [5], independent contribution to ventricular repolarization distinct from the parent drug [2], and lower QTc prolongation slope [3] makes 3-hydroxyquinidine an essential tool for separating parent–drug from metabolite‑driven electrophysiologic effects. Academic and industrial cardiac electrophysiology groups can use the compound in isolated heart preparations, Purkinje fiber assays, or in vivo models to quantify the specific contribution of the 3‑hydroxy metabolite to both therapeutic and proarrhythmic endpoints—an analysis not possible with quinidine alone.

Calibration and Validation of CYP2D6 Inhibition Assays with a Low‑Potency Reference Inhibitor

With a CYP2D6 Ki of 0.43–2.3 µM—16‑ to 85‑fold weaker than quinidine (Ki = 0.027 µM) and dihydroquinidine (Ki = 0.013 µM) [5]—3-hydroxyquinidine serves as an ideal low‑potency reference compound for calibrating CYP2D6 inhibition assay sensitivity and establishing dynamic range. Contract research organizations and pharma bioanalytical groups can use it alongside quinidine to bracket the inhibition curve, ensuring that assays reliably discriminate between weak, moderate, and potent CYP2D6 inhibitors.

Integrated Pharmacokinetic–Pharmacodynamic Modeling of Unbound Drug Effects

The 2.45‑fold higher free fraction of 3-hydroxyquinidine (49%) versus quinidine (20%) [5], combined with its distinct QTc–concentration slope, makes it a valuable compound for validating free‑drug hypothesis models in pharmacokinetic–pharmacodynamic (PKPD) modeling. Research groups engaged in IVIVE or physiologically based pharmacokinetic (PBPK) modeling can use 3-hydroxyquinidine as a test case where total‑concentration‑based predictions fail unless protein binding differences are explicitly incorporated, thereby strengthening model credibility for regulatory submissions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Hydroxyquinidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.